p-Piperidinophenol
Description
Contextualization of p-Piperidinophenol within Contemporary Organic Chemistry Research
This compound, also known as 4-piperidin-1-ylphenol, is a disubstituted aromatic compound featuring both a phenol (B47542) and a piperidine (B6355638) functional group. uni.lu Its unique structure, combining a nucleophilic secondary amine within a saturated heterocycle and a hydroxyl-substituted benzene (B151609) ring, positions it as a versatile intermediate in modern organic synthesis. Organic chemistry, the study of the structure, properties, and reactions of carbon-containing compounds, provides the foundation for creating new molecules with specific functions. ntnu.edu In this context, this compound serves as a valuable building block for constructing more complex molecular architectures.
The strategic placement of the piperidine and phenol moieties at the para position of the benzene ring influences the compound's reactivity and potential applications. This arrangement allows for selective chemical modifications at three distinct sites: the phenolic hydroxyl group, the nitrogen atom of the piperidine ring, and the aromatic ring itself. This multifunctionality makes this compound a subject of interest in various research domains, including medicinal chemistry and materials science. researchgate.netgoogle.com Its derivatives have been explored in the development of novel compounds, such as those investigated for their potential as β3 adrenergic agonists and in the creation of specialized photographic materials. google.comjustia.com The synthesis and incorporation of this compound into larger molecules is a testament to the ongoing efforts in organic synthesis to create novel structures with tailored properties. nih.govsouthampton.ac.uk
Below is a table detailing the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 4-(piperidin-1-yl)phenol |
| SMILES | C1CCN(CC1)C2=CC=C(C=C2)O |
| InChI | InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2 |
| InChIKey | FJTDDUIPUAXKSP-UHFFFAOYSA-N |
| XlogP (predicted) | 3.1 |
| Monoisotopic Mass | 177.11537 Da |
Data sourced from PubChem. uni.lu
Academic Significance and Research Landscape of Aminophenol Derivatives
Aminophenols are a class of organic compounds that contain both an amine and a phenol functional group attached to a benzene ring. nih.gov They exist as ortho-, meta-, and para-isomers, with the position of the substituents dictating their chemical properties and applications. researchandmarkets.com The academic and industrial interest in aminophenol derivatives is substantial, driven by their versatility as key intermediates in the synthesis of a wide range of commercially important products. intentmarketresearch.com The global aminophenol market was valued at approximately USD 1.65 billion in 2024 and is projected to grow, highlighting the economic importance of this class of compounds. globenewswire.com
The research landscape for aminophenol derivatives is diverse and expanding. A significant area of focus is the pharmaceutical industry, where p-aminophenol, in particular, is a critical precursor for the synthesis of widely used analgesic and antipyretic drugs. globenewswire.comresearchandmarkets.com The scientific community is actively exploring other therapeutic applications, with studies investigating aminophenol derivatives for their potential as anti-inflammatory, antimicrobial, neuroprotective, and anticancer agents. kajay-remedies.comnih.gov For instance, research has shown that certain derivatives can inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis, suggesting their potential use in cosmetics. nih.gov
Beyond pharmaceuticals, aminophenol derivatives are crucial in the dye and pigment industry for producing azo dyes used in textiles and plastics. researchandmarkets.comintentmarketresearch.com They also find applications in the agrochemical sector for synthesizing herbicides and plant growth regulators. marketresearch.com A growing trend in the research landscape is the development of "green" and sustainable manufacturing processes for aminophenols, focusing on catalytic hydrogenation and biocatalysis to improve yield and reduce environmental impact. researchandmarkets.commarketresearch.com Researchers are also innovating new high-purity formulations for specialized uses in electronics and advanced materials, indicating a promising future for aminophenol-based compounds in various high-tech fields. researchandmarkets.com This continuous research and development underscore the enduring academic and commercial significance of aminophenol derivatives in modern chemistry. openmedicinalchemistryjournal.com
Structure
3D Structure
Properties
CAS No. |
24302-35-0 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-piperidin-1-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2 |
InChI Key |
FJTDDUIPUAXKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for P Piperidinophenol
Historical and Contemporary Approaches to p-Piperidinophenol Synthesis
Historically, the synthesis of aryl amines, including derivatives like this compound, often relied on methods such as nucleophilic aromatic substitution and reductive amination. wikipedia.org While effective to some extent, these methods can suffer from limitations in substrate scope and may require harsh reaction conditions. wikipedia.org
Contemporary approaches have largely focused on transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of a wide array of aryl amines. wikipedia.orgnumberanalytics.com The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. numberanalytics.comjk-sci.com The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com The development of various generations of catalyst systems, particularly those employing bulky phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction, making it a cornerstone of modern organic synthesis. wikipedia.orgjk-sci.com
Another important contemporary method is reductive amination. This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. bu.educengage.com.au This method is attractive for its operational simplicity and the ability to form multiple bonds in a single step. bu.edu Various reducing agents can be employed, and the reaction conditions can often be tailored to be mild and chemoselective. organic-chemistry.org
Novel Synthetic Pathways for this compound
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of this compound and its derivatives.
Catalytic Hydrogenation Routes to this compound
Catalytic hydrogenation is a powerful technique for the reduction of various functional groups and is widely used in both laboratory and industrial settings. tcichemicals.com In the context of this compound synthesis, catalytic hydrogenation can be employed for the reduction of precursor molecules containing reducible functionalities. For instance, the reduction of a nitrophenol derivative to an aminophenol, followed by subsequent reaction with a piperidine (B6355638) precursor, could be a viable route. Common catalysts for hydrogenation include palladium, platinum, and nickel, often supported on materials like carbon to increase their surface area and activity. tcichemicals.comstanford.edu The choice of catalyst and reaction conditions is crucial for achieving high selectivity and avoiding unwanted side reactions. tcichemicals.com
Multistep Organic Synthesis of this compound Derivatives
The synthesis of complex organic molecules often requires a multistep approach, where a target molecule is built up through a sequence of carefully planned reactions. youtube.comyoutube.com The synthesis of this compound derivatives is no exception. A retrosynthetic analysis can be employed to work backward from the target molecule to identify suitable starting materials and key transformations. youtube.com For example, the synthesis could involve the initial construction of the piperidine ring, followed by its attachment to a phenol (B47542) moiety, or vice versa. kcl.ac.uk Multistep syntheses offer the flexibility to introduce various substituents onto either the piperidine or the phenol ring, allowing for the creation of a diverse library of derivatives. kcl.ac.ukrsc.org
A potential multistep synthesis could involve the following general steps:
Formation of a substituted piperidone: This could be achieved through methods like the aza-Michael addition. kcl.ac.uk
Functional group manipulation: The piperidone could be reduced to a piperidine or undergo other transformations.
Coupling with a phenol derivative: This could be accomplished using a cross-coupling reaction like the Buchwald-Hartwig amination.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. jocpr.commdpi.comacs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. jocpr.comslideshare.net
Key green chemistry strategies applicable to this compound synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com The use of deep eutectic solvents has also been explored for the synthesis of piperidin-4-one derivatives. asianpubs.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones to minimize waste. acs.org This aligns well with the use of palladium catalysis in the Buchwald-Hartwig amination.
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org
Use of Renewable Feedstocks: Exploring starting materials derived from renewable resources. jocpr.com
Optimization of Reaction Conditions for this compound Yield and Selectivity
Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield of the desired product and minimize the formation of byproducts. numberanalytics.com This is an iterative process that involves systematically varying different parameters.
Key Parameters for Optimization:
| Parameter | Description | Potential Impact on Synthesis |
| Catalyst System | Choice of metal precursor (e.g., Pd(OAc)2) and ligand (e.g., phosphine-based ligands). jk-sci.comuwindsor.ca | Catalyst and ligand choice significantly affects reaction rate, yield, and the scope of compatible substrates in cross-coupling reactions. numberanalytics.comjk-sci.com |
| Base | Type and amount of base used in the reaction (e.g., t-BuONa, Cs2CO3). uwindsor.ca | The base plays a crucial role in the catalytic cycle of reactions like the Buchwald-Hartwig amination and can influence reaction efficiency and side reactions. uwindsor.ca |
| Solvent | The liquid medium in which the reaction is conducted (e.g., toluene, THF, acetonitrile). uwindsor.cascielo.br | The solvent can affect the solubility of reactants and catalysts, as well as stabilize intermediates, thereby influencing reaction rates and outcomes. uwindsor.ca |
| Temperature | The temperature at which the reaction is carried out. jk-sci.com | Temperature affects reaction kinetics; higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |
| Reaction Time | The duration of the reaction. scielo.br | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to product degradation. |
Methodologies for Optimization:
One-Factor-at-a-Time (OFAT): A traditional method where one parameter is varied while others are kept constant. numberanalytics.com
Design of Experiments (DoE): A statistical approach that allows for the simultaneous investigation of multiple variables, leading to a more efficient and comprehensive optimization process. whiterose.ac.uk
High-Throughput Screening (HTS): An automated method for rapidly evaluating a large number of different reaction conditions. numberanalytics.com
Bayesian Optimization: A machine learning-based approach that uses previous experimental results to inform the selection of the next set of experiments, accelerating the optimization process. ucla.edu
Scale-Up Considerations for this compound Production in Academic Research
Scaling up a chemical synthesis from a small, laboratory-scale reaction to a larger one for academic research purposes presents several challenges. researchgate.net What works well on a milligram scale may not be directly translatable to a multigram or kilogram scale.
Key Considerations for Scale-Up:
Heat Transfer: Exothermic reactions that are easily controlled in a small flask can become difficult to manage on a larger scale, potentially leading to runaway reactions. Efficient stirring and cooling are crucial.
Mass Transfer: Ensuring efficient mixing of reactants and catalysts becomes more challenging in larger reaction vessels.
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome on a larger scale.
Work-up and Purification: Procedures that are straightforward on a small scale, such as extraction and chromatography, can become cumbersome and time-consuming for larger quantities. orgsyn.org Alternative purification methods like crystallization or distillation may need to be developed.
Safety: The potential hazards associated with the reaction, such as the use of flammable solvents or pyrophoric reagents, are magnified on a larger scale. A thorough risk assessment is essential. stanford.edu
A phased approach to scale-up, starting with small increments in scale, allows for the identification and mitigation of potential problems before committing to a large-scale synthesis. researchgate.net
Mechanistic Investigations of Reactions Involving P Piperidinophenol
Fundamental Reaction Mechanisms of p-Piperidinophenol Transformations
The reactivity of this compound can be categorized into three primary mechanistic pathways: nucleophilic reactions centered on the piperidine (B6355638) nitrogen, electrophilic substitution on the aromatic ring, and reactions proceeding through radical intermediates.
The piperidine ring in this compound contains a secondary amine with a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This nucleophilicity drives several important transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the piperidine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group.
For instance, the reaction of piperidine with 1-fluoro-2,4-dinitrobenzene (B121222) is a well-studied example of an SNAr reaction. rsc.org The piperidine attacks the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer or σ-adduct. rsc.org The reaction is often subject to base catalysis, where a second molecule of piperidine can facilitate the deprotonation of the zwitterionic intermediate, which can be the rate-limiting step in some cases. rsc.org The reactivity in these substitutions is generally high, though less so than with more activated substrates like 2,4-dinitrophenyl halides, which exhibit lower activation enthalpies. nih.gov
The general mechanism for the nucleophilic substitution by piperidine can be summarized as follows:
Nucleophilic Attack: The piperidine nitrogen attacks the electron-poor carbon of the substrate.
Formation of Intermediate: A zwitterionic or σ-adduct intermediate is formed. rsc.org
Leaving Group Departure: This step can be the rate-determining step and may be assisted by the solvent or a base to expel the leaving group and regenerate the aromatic system. rsc.org
The phenol (B47542) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the piperidino group. wikipedia.org Both are powerful activating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. uomustansiriyah.edu.iqlibretexts.org Since the piperidino group is para to the hydroxyl group, the positions ortho to the hydroxyl group (and meta to the piperidino group) and ortho to the piperidino group (and meta to the hydroxyl group) are the most activated sites for substitution.
The general mechanism for EAS proceeds in two principal steps: masterorganicchemistry.com
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This is typically the slow, rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and is a fast, exergonic step. uomustansiriyah.edu.iqmasterorganicchemistry.com
Common EAS reactions include nitration (using nitric and sulfuric acid to generate the NO₂⁺ electrophile), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.eg The strong electron-donating character of the hydroxyl and piperidino groups means that these reactions would proceed readily, often without the need for harsh catalysts required for less activated rings like benzene (B151609). minia.edu.eg
While ionic mechanisms are common, this compound can also be involved in reactions that proceed via radical intermediates. Radical reactions are characterized by three key phases: initiation, propagation, and termination. youtube.com The phenolic hydroxyl group is particularly susceptible to hydrogen atom abstraction by radical species, which would generate a phenoxyl radical. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring and the oxygen atom.
Nitro-containing compounds, for example, are known to participate in radical-initiated pathways. rsc.org In a different context, studies on diaryliodonium salts have shown that their reactions can proceed through the homolytic cleavage of a bond to create a radical pair, which then recombines. researchgate.net It is plausible that under specific conditions, such as exposure to radical initiators or high-energy light, this compound could undergo similar transformations. For instance, a P-center radical could potentially add to the aromatic system, a pathway observed in other contexts under visible light photocatalysis. rsc.org
Electrophilic Aromatic Substitution on the Phenol Ring of this compound
Kinetic Studies and Rate Law Determinations for this compound Reactions
Kinetic studies are crucial for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. nih.gov For reactions involving piperidine as a nucleophile, the rate law often reveals important mechanistic details.
In the reaction of piperidine with various phenyl aryl sulfides, substitutions by n-butylamine showed a first-order dependence on the amine concentration, indicating that the initial nucleophilic attack is the rate-determining step. rsc.org However, reactions with pyrrolidine (B122466) were subject to general base catalysis, suggesting that the rate-limiting step is the deprotonation of the intermediate. rsc.org
For the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine in a range of aprotic solvents, the reaction kinetics were found to be highly dependent on the solvent. rsc.org In hydrogen-bond donor solvents like chloroform (B151607) and nitromethane, the second-order rate coefficient was nearly insensitive to the amine concentration. rsc.org In other aprotic solvents, significant base catalysis was observed. rsc.org This indicates a shift in the rate-determining step from the departure of the leaving group (assisted by hydrogen-bonding solvents) to the formation of the intermediate. rsc.org
Table 1: Kinetic Data for the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents This table is representative of kinetic data typically obtained for such reactions. k₂ and k₃ refer to the non-catalyzed and base-catalyzed rate constants, respectively.
| Solvent | Dielectric Constant (ε) | k₂ (L mol⁻¹ s⁻¹) | k₃ (L² mol⁻² s⁻¹) |
| Toluene | 2.38 | ~0.03 | ~3.5 |
| Benzene | 2.28 | ~0.04 | ~4.2 |
| Dioxane | 2.21 | ~0.07 | ~10.0 |
| Chloroform | 4.81 | ~1.5 | ~1.5 |
| Acetonitrile | 37.5 | ~1.8 | ~1.8 |
Data adapted from conceptual findings in kinetic studies of nucleophilic aromatic substitution. rsc.org
Identification and Characterization of Reaction Intermediates in this compound Pathways
The direct detection and characterization of transient reaction intermediates provide powerful evidence for a proposed mechanistic pathway. msu.edu Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry (MS) are invaluable for this purpose. nih.govnumberanalytics.com
In nucleophilic aromatic substitution reactions involving piperidine, the key intermediate is the σ-adduct (or Meisenheimer complex). rsc.org These species are often highly colored and can sometimes be observed spectroscopically. For example, in the reaction of phenyl aryl sulfides with piperidine, the rapid formation of σ-adducts by attack at an unsubstituted position was reported. rsc.org
For electrophilic aromatic substitution, the central intermediate is the arenium ion (or σ-complex). uomustansiriyah.edu.iq This is a carbocation, and its stability is a key factor in determining the reaction rate and orientation. masterorganicchemistry.comnumberanalytics.com The arenium ion formed from this compound would be significantly stabilized by resonance involving the lone pairs on both the hydroxyl oxygen and the piperidino nitrogen.
In radical reactions, the intermediates are radical species themselves. youtube.com For this compound, the most likely radical intermediate is the phenoxyl radical formed by abstraction of the phenolic hydrogen. Detecting these short-lived species often requires specialized techniques like electron paramagnetic resonance (EPR) spectroscopy or chemical trapping experiments. numberanalytics.com
Influence of Reaction Conditions on this compound Mechanism Divergence
Reaction conditions, including solvent, temperature, and the presence of catalysts, can profoundly influence which mechanistic pathway is favored, a concept known as mechanism divergence. britannica.com
Solvent Effects: The choice of solvent is critical. In SNAr reactions, polar aprotic solvents can accelerate the reaction by solvating the cationic portion of the transition state without strongly hydrogen-bonding to the nucleophile. libretexts.org As seen with 1-fluoro-2,4-dinitrobenzene and piperidine, hydrogen-bond donor solvents can assist in the departure of the leaving group, changing the rate-determining step of the reaction. rsc.org
Temperature: Higher temperatures generally increase reaction rates. For competing reactions with different activation energies, a change in temperature can alter the product distribution, often favoring the product of the reaction with the higher activation energy. britannica.com
Catalysts: Catalysts can open up entirely new reaction pathways with lower activation energies. britannica.com In EAS, Lewis acids are used to generate a more potent electrophile. minia.edu.eg In nucleophilic substitutions, base catalysis can accelerate the reaction by facilitating proton transfers in the rate-determining step. rsc.org
Concentration: Reactant concentrations can also determine the dominant mechanism, particularly when different pathways have different molecularities in their transition states. britannica.com A higher concentration of a reagent will favor mechanisms that involve a greater number of molecules of that reagent in the transition state. britannica.com
Advanced Spectroscopic and Structural Elucidation Techniques for P Piperidinophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of p-Piperidinophenol and its Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed structural analysis of this compound and its derivatives in solution. nih.gov It provides comprehensive information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. nih.gov
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different types of protons and carbons present in the this compound molecule and their respective chemical environments. The chemical shifts in these spectra offer initial clues about the electronic distribution within the molecule. For instance, in a derivative, 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, the ¹H-NMR and ¹³C-NMR spectra were instrumental in its characterization. researchgate.net
Two-dimensional (2D) NMR techniques provide a more in-depth analysis of molecular structure by revealing correlations between different nuclei. wikipedia.org These experiments spread the NMR signals into two frequency dimensions, which helps to resolve overlapping peaks that can be present in complex 1D spectra. wikipedia.orgunibe.ch
Key 2D NMR experiments used for this compound and its derivatives include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, allowing for the mapping of the spin-spin coupling network. unibe.ch This is particularly useful for confirming the connectivity within the piperidine (B6355638) and phenol (B47542) rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgarxiv.org This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms, providing a clear picture of the C-H framework of the molecule. arxiv.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This through-space correlation is vital for determining the stereochemistry and conformation of the molecule in solution.
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the core structure of this compound, although these values can vary depending on the solvent and the specific derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenolic -OH | Variable | - |
| Aromatic CH | 6.7 - 7.5 | 115 - 145 |
| Piperidine CH₂ (adjacent to N) | ~3.0 - 3.5 | ~50 - 55 |
| Piperidine CH₂ (other) | ~1.5 - 1.8 | ~24 - 27 |
Note: This is a generalized table. Actual chemical shifts can vary.
Quantitative NMR (qNMR) is a valuable technique for determining the concentration of specific compounds in a mixture without the need for identical reference standards for each analyte. rptu.desigmaaldrich.com This makes it a powerful tool for monitoring the progress of reactions involving this compound and for assessing the purity of the final product. rptu.dechemrxiv.org
By integrating the signals of known and unknown compounds in the ¹H NMR spectrum, the relative amounts of reactants, intermediates, and products can be determined over time. magritek.com This real-time information is crucial for optimizing reaction conditions, determining reaction kinetics, and identifying the formation of any by-products. rptu.demagritek.com For purity assessment, a certified reference material is used as an internal standard, and the purity of the this compound sample is calculated by comparing the integral of a specific signal from the analyte with that of the standard. sigmaaldrich.com 31P qNMR has also proven effective for the analysis of phosphorus-containing compounds. mdpi.com
1D and 2D NMR Experiments for Connectivity and Stereochemical Assignment
Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis of this compound
Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. chromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. copernicus.org
Techniques such as electrospray ionization (ESI) are commonly used to generate ions of this compound and its derivatives for MS analysis. nih.gov Once ionized, the molecule can be subjected to tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. chromatographyonline.comnih.gov The resulting fragment ions are then analyzed by the mass spectrometer.
The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. spectroscopyonline.commsu.edu For this compound, characteristic fragmentation pathways would likely involve the cleavage of the piperidine ring, the loss of the hydroxyl group, and the fragmentation of the aromatic ring. By analyzing the masses of the fragment ions, the connectivity of the different parts of the molecule can be pieced together, confirming the structure determined by NMR.
A hypothetical fragmentation pattern for this compound might include the following key fragments:
| m/z Value | Possible Fragment Structure |
| 177 | [M]+ (Molecular ion) |
| 176 | [M-H]+ |
| 94 | [C₆H₅OH]+ (Phenol) |
| 84 | [C₅H₁₀N]+ (Piperidinyl cation) |
Note: This is a hypothetical fragmentation pattern and may vary based on the ionization method and collision energy.
X-ray Crystallography for Solid-State Structure Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined with very high precision. nih.gov
The crystal structure of a derivative, 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol, revealed that the phenolic moiety is planar. nih.gov X-ray crystallography provides a wealth of structural information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The exact three-dimensional shape of the molecule in the crystal lattice.
Intermolecular interactions: How the molecules of this compound pack together in the crystal, including details of hydrogen bonding and other non-covalent interactions. researchgate.net For instance, the crystal structure of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol was determined using this method. researchgate.net
This detailed structural information is invaluable for understanding the physical properties of this compound and for computational modeling studies. The process can be challenging if obtaining suitable single crystals is difficult, in which case powder X-ray diffraction data can be used, sometimes guided by solid-state NMR and computational methods. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. americanpharmaceuticalreview.commdpi.com These techniques are based on the principle that the bonds within a molecule vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies that correspond to its natural vibrational modes. mdpi.com Raman spectroscopy provides complementary information by measuring the inelastic scattering of light. americanpharmaceuticalreview.com
For this compound, vibrational spectroscopy can be used to confirm the presence of key functional groups:
O-H stretch: The hydroxyl group of the phenol will give rise to a characteristic broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹.
N-H stretch: In the case of a secondary amine derivative, an N-H stretch would be observed.
C-H stretch: Aromatic and aliphatic C-H stretching vibrations will appear in the region of 2850-3100 cm⁻¹.
C=C stretch: The aromatic ring will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
C-N stretch: The stretching vibration of the C-N bond in the piperidine ring will appear in the fingerprint region of the spectrum. researchgate.net
C-O stretch: The C-O stretching vibration of the phenol will also be present, typically in the 1000-1200 cm⁻¹ region. libretexts.org
The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to each molecule and can be used for identification purposes. mdpi.comlibretexts.org
The following table summarizes some of the expected vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenol O-H | Stretch, broad | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| C-O | Stretch | 1000 - 1200 |
Note: These are typical ranges and can be influenced by the molecular environment and intermolecular interactions.
UV-Visible Spectroscopy for Electronic Transitions in this compound Systems
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. mvpsvktcollege.ac.inlibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of light absorbed corresponds to the energy difference between these orbitals. msu.edu
For this compound, the UV-Visible spectrum is dominated by absorptions due to π → π* transitions within the aromatic phenol ring. tanta.edu.eg The presence of the piperidine group, an auxochrome, attached to the chromophore (the phenol ring) can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε). msu.edu
The position of the λmax can be influenced by the solvent polarity. uomustansiriyah.edu.iq For example, in polar solvents, a red shift (to longer wavelengths) is often observed for π → π* transitions. uomustansiriyah.edu.iq The pH of the solution can also significantly affect the UV-Visible spectrum of this compound. tanta.edu.eg In basic solutions, the phenolic proton is removed to form the phenoxide ion. This increases the electron-donating ability of the oxygen, leading to a bathochromic (red) shift in the λmax.
The UV spectrum of a derivative, a nitropiperidinophenol, in 8 M H₂SO₄ showed λmax at 228, 266, and 322 nm. rsc.org
The following table indicates the likely electronic transitions for this compound.
| Electronic Transition | Typical Wavelength Range (nm) | Chromophore |
| π → π | 250 - 290 | Phenol ring |
| n → π | Longer wavelength, weaker intensity | Carbonyl (if present in derivative) |
Note: The exact λmax and ε values are dependent on the solvent and pH.
Emerging Spectroscopic Methods for this compound Elucidation and Analysis
The comprehensive characterization of this compound, beyond routine spectral analysis, is facilitated by a suite of advanced and emerging spectroscopic techniques. These methods provide deeper insights into its three-dimensional structure, connectivity, and behavior in various states. Techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR), hyphenated mass spectrometry, solid-state NMR, and X-ray crystallography offer unparalleled detail, resolving ambiguities that may remain after standard 1D NMR and IR spectroscopy.
Two-Dimensional (2D) NMR Spectroscopy
Two-dimensional NMR experiments are powerful for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for establishing the connectivity within the this compound molecule. youtube.com By spreading spectral information across two frequency axes, these techniques resolve overlapping signals that can complicate 1D spectra. youtube.com
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would definitively map the proton-proton correlations within the piperidine ring and establish the substitution pattern on the phenol ring. A cross-peak between the signals for the axial and equatorial protons on a given carbon atom would be expected, as well as correlations between protons on adjacent carbons in the piperidine ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This is invaluable for assigning which proton is attached to which carbon. youtube.com For this compound, it would create a map connecting each proton signal from the piperidine and phenol moieties to its corresponding carbon atom, confirming the assignments made in the individual 1D spectra. The phase of the HSQC peaks can also provide DEPT (Distortionless Enhancement by Polarization Transfer) information, distinguishing between CH/CH₃ and CH₂ groups. github.io
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC would show correlations between the piperidine protons and the phenolic carbon to which the piperidine ring is attached (C1'). It would also confirm the connectivity across the aromatic ring and the piperidine nitrogen.
The following tables represent hypothetical but chemically plausible 2D NMR correlation data for this compound.
Table 1: Predicted ¹H-¹H COSY Correlations for this compound
| Proton (δ ppm) | Correlating Proton(s) (δ ppm) | Assignment |
|---|---|---|
| H-2'ax, H-6'ax | H-2'eq, H-6'eq; H-3'ax, H-5'ax | Piperidine Ring |
| H-2'eq, H-6'eq | H-2'ax, H-6'ax; H-3'eq, H-5'eq | Piperidine Ring |
| H-3'ax, H-5'ax | H-3'eq, H-5'eq; H-2'ax, H-6'ax; H-4'ax | Piperidine Ring |
| H-3'eq, H-5'eq | H-3'ax, H-5'ax; H-2'eq, H-6'eq; H-4'eq | Piperidine Ring |
| H-2, H-6 | H-3, H-5 | Phenol Ring |
Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound
| Carbon (δ ppm) | Correlating Proton (δ ppm) | Assignment |
|---|---|---|
| C-2', C-6' | H-2'ax, H-6'ax; H-2'eq, H-6'eq | Piperidine Ring |
| C-3', C-5' | H-3'ax, H-5'ax; H-3'eq, H-5'eq | Piperidine Ring |
| C-4' | H-4'ax; H-4'eq | Piperidine Ring |
| C-2, C-6 | H-2, H-6 | Phenol Ring |
Table 3: Predicted ¹H-¹³C HMBC (Long-Range) Correlations for this compound
| Proton (δ ppm) | Correlating Carbon(s) (δ ppm) | Correlation Type |
|---|---|---|
| H-2'ax, H-6'ax | C-3', C-5'; C-1 | ²J, ³J |
| H-2'eq, H-6'eq | C-3', C-5'; C-1 | ²J, ³J |
| H-2, H-6 | C-4; C-1 | ²J, ³J |
Hyphenated Chromatography-Mass Spectrometry Techniques
Hyphenated techniques, which couple a separation method like liquid chromatography (LC) with a detection method like mass spectrometry (MS), are powerful tools for both qualitative and quantitative analysis. nih.govijprajournal.com For this compound, LC-MS is particularly useful for verifying molecular weight and providing structural information through fragmentation analysis, even in complex mixtures. humanjournals.com
High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental formula of the parent ion and its fragments, greatly increasing confidence in the identification. Tandem mass spectrometry (MS/MS) experiments, where a specific parent ion is selected and fragmented, reveal characteristic fragmentation patterns that act as a structural fingerprint. nih.govtechnologynetworks.com
For this compound, a common fragmentation pathway would involve the cleavage of the C-N bond connecting the two rings, leading to characteristic ions for the piperidine and phenol moieties.
Table 4: Hypothetical LC-HRMS/MS Data for this compound
| Analyte | Retention Time (min) | Ion Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Putative Fragment Identity |
|---|---|---|---|---|---|
| This compound | 5.8 | Positive | 178.1226 | 107.0491 | [HOC₆H₄NH₂]⁺ |
Solid-State NMR Spectroscopy
While most NMR is performed on solutions, solid-state NMR (ssNMR) provides atomic-level information on the structure, conformation, and dynamics of molecules in the solid state. researchgate.netictp.it In solids, molecules have fixed orientations, which leads to broad spectral lines; however, techniques like Magic-Angle Spinning (MAS) are used to obtain high-resolution spectra. measurlabs.com
For this compound, ssNMR can reveal information not available from solution studies. This includes:
Polymorphism: Different crystal packing arrangements (polymorphs) will result in distinct ssNMR spectra due to differences in the local chemical environment of each atom.
Molecular Conformation: The conformation of the piperidine ring (e.g., chair, boat) and the torsion angle between the phenol and piperidine rings in the solid state can be determined.
Intermolecular Interactions: Effects of hydrogen bonding, particularly involving the phenolic hydroxyl group, can be observed as changes in chemical shifts compared to the solution state.
Cross-Polarization (CP) MAS experiments are standard for enhancing the signal of low-abundance nuclei like ¹³C. rsc.org The ¹³C chemical shifts in the solid state can differ from those in solution, providing insight into packing effects. researchgate.net
Table 5: Hypothetical Comparison of Solution and Solid-State ¹³C NMR Chemical Shifts (δ ppm) for this compound
| Carbon Atom | Solution State (CDCl₃) | Solid State (CP/MAS) | Shift Difference (Δδ) | Potential Rationale for Difference |
|---|---|---|---|---|
| C-1 | 150.2 | 151.5 | +1.3 | Intermolecular H-bonding of OH group |
| C-4 | 142.8 | 144.0 | +1.2 | Crystal packing effects on C-N bond |
| C-2, C-6 | 118.5 | 119.1 | +0.6 | Minor packing effects |
| C-3, C-5 | 116.0 | 116.3 | +0.3 | Minor packing effects |
| C-2', C-6' | 51.5 | 52.1 | +0.6 | Constrained piperidine ring conformation |
| C-3', C-5' | 26.5 | 27.0 | +0.5 | Constrained piperidine ring conformation |
Single-Crystal X-Ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material. xtalpi.com By measuring the diffraction pattern of X-rays scattered by a single crystal, one can calculate a map of electron density and thereby determine the precise positions of atoms, bond lengths, and bond angles. anton-paar.com
For this compound, a single-crystal X-ray structure would provide incontrovertible proof of its chemical structure. It would reveal:
The exact bond lengths and angles for both the piperidinyl and phenyl moieties.
The precise conformation of the piperidine ring.
The planarity of the phenol ring and the torsion angle at the C-N bond connecting the two rings.
The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding networks involving the phenolic hydroxyl group. pdx.edu
Obtaining a crystal structure requires growing a suitable single crystal of the compound, which can sometimes be challenging. xtalpi.com
Table 6: Hypothetical Single-Crystal X-Ray Diffraction Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₁H₁₅NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.56 |
| b (Å) | 5.88 |
| c (Å) | 16.21 |
| β (°) | 98.5 |
| Volume (ų) | 995.7 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-O) (Å) | 1.365 |
| Key Bond Length (C-N) (Å) | 1.380 |
| Key Bond Angle (C-N-C) (°) | 118.5 |
Theoretical and Computational Studies of P Piperidinophenol
Quantum Chemical Calculations of Electronic Structure and Reactivity of p-Piperidinophenol
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of this compound. These calculations, based on the principles of quantum mechanics, allow for the determination of various molecular properties. nih.gov
Density Functional Theory (DFT) Applications to this compound Systems
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. researchgate.netgithub.io DFT is based on the principle that the energy of a molecule can be determined from its electron density. github.io This approach is computationally less intensive than other high-level methods while often providing a good balance of accuracy and efficiency. github.io
DFT calculations can be used to determine a variety of properties for this compound, including:
Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic properties: Calculating parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding reactivity. mdpi.com
Spectroscopic properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov
Different functionals, such as the generalized gradient approximation (GGA) and hybrid functionals, can be employed in DFT calculations, with the choice of functional impacting the accuracy of the results. github.ioyoutube.com For instance, DFT has been successfully used to study the electronic properties and reactivity of similar heterocyclic and phenolic compounds. mdpi.com The accuracy of DFT can be further enhanced by combining it with molecular mechanics (MM) methods in what is known as QM/MM calculations, which is particularly useful for studying large systems or molecules in a solvent environment.
Ab Initio Methods for High-Accuracy Predictions on this compound
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. peerj.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation. peerj.comarxiv.org While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions for molecular properties. mdpi.com
For a molecule like this compound, high-accuracy ab initio calculations can be particularly valuable for:
Benchmarking other computational methods: The results from high-level ab initio calculations can serve as a "gold standard" to assess the accuracy of more approximate methods like DFT. arxiv.org
Detailed analysis of intermolecular interactions: Providing a precise description of the forces between this compound and other molecules.
Accurate prediction of reaction energies and barriers: Offering reliable insights into the thermodynamics and kinetics of reactions involving this compound.
The choice of the basis set is crucial in ab initio calculations, with larger basis sets generally leading to more accurate results at a higher computational cost. For complex systems, a multi-level approach, where different parts of the molecule are treated with different levels of theory, can be an effective strategy.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations are powerful tools for studying the dynamic behavior of molecules like this compound. mdpi.comnih.gov These methods allow for the exploration of conformational landscapes and the investigation of how the molecule interacts with its environment over time. 3ds.com
Conformational Analysis of this compound
The piperidine (B6355638) ring in this compound can adopt different conformations, primarily the chair and boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The relative energies of these conformers can be influenced by the substituent on the piperidine ring and its interaction with the phenol (B47542) group. nih.gov
Studies on similar 4-substituted piperidines have shown that the conformational preferences are often similar to those of analogous cyclohexanes. nih.gov However, in polar environments or upon protonation, electrostatic interactions can significantly stabilize the axial conformer. nih.gov Computational methods, including molecular mechanics and quantum chemical calculations, can be used to predict the relative energies of different conformers of this compound and to understand the factors governing its conformational equilibrium. nih.govnih.gov
Intermolecular Interactions and Solvation Effects on this compound
The hydroxyl and amino groups in this compound can participate in hydrogen bonding, which plays a crucial role in its intermolecular interactions and solvation. chemrxiv.org The distribution of electron density in the aromatic ring, influenced by the piperidino and hydroxyl substituents, also affects how the molecule interacts with solvents and other molecules. chemrxiv.org
Molecular dynamics (MD) simulations can be used to study the solvation of this compound in different solvents. mdpi.com These simulations track the movement of the solute and solvent molecules over time, providing insights into the structure of the solvation shell and the dynamics of solvent exchange. The conductor-like screening model for realistic solvation (COSMO-RS) is another computational tool that can be used to predict the thermodynamic properties of this compound in various solvents. nih.gov These studies are essential for understanding the solubility and partitioning behavior of the compound.
Prediction of Spectroscopic Parameters for this compound and its Derivatives
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound and its derivatives. nih.gov
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By comparing the calculated spectra with experimental data, the structure and conformation of the molecule in solution can be confirmed. The accuracy of these predictions can be improved by using appropriate scaling factors or by employing more advanced computational models. japsonline.com
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations help in the assignment of the absorption bands observed in the experimental IR and Raman spectra.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of this compound. This allows for the assignment of electronic transitions and provides insights into the electronic structure of the excited states. nih.gov
The table below summarizes the types of spectroscopic parameters that can be predicted for this compound using computational methods.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR | Chemical Shifts (¹H, ¹³C) | DFT |
| IR/Raman | Vibrational Frequencies | DFT |
| UV-Vis | Excitation Energies, Oscillator Strengths | TD-DFT |
These theoretical predictions, when combined with experimental data, provide a comprehensive understanding of the spectroscopic properties of this compound and its derivatives.
Computational Approaches to Reaction Mechanism Elucidation for this compound Reactions
The elucidation of reaction mechanisms through computational chemistry offers a molecular-level understanding of how chemical transformations occur. For this compound, these methods can predict reaction pathways, identify transient intermediates and transition states, and determine the energetic feasibility of a reaction. Density Functional Theory (DFT) is a predominant method for such investigations due to its balance of accuracy and computational cost. jcsp.org.pkmaxapress.com
Theoretical studies on related phenolic and piperidine-containing systems provide a framework for understanding the potential reactions of this compound. For instance, computational analysis of the reaction between aryl ethers and piperidine has been conducted using DFT at the B3LYP/6-311G(d,p) level to investigate the mechanism of piperidinolysis. maxapress.com Such studies calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of the reaction. The analysis of global and local reactivity descriptors, derived from conceptual DFT, helps in identifying the most probable sites for nucleophilic or electrophilic attack. maxapress.com For this compound, the nitrogen atom of the piperidine ring is a likely nucleophilic center, while the phenolic ring can undergo electrophilic substitution.
Furthermore, computational studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals have employed high-level quantum chemistry methods like CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ and master equation modeling. acs.orgresearchgate.net These studies elucidate the branching ratios of different reaction pathways, such as hydrogen abstraction from the N-H group versus the C-H groups of the piperidine ring. acs.orgresearchgate.net Similar approaches can be applied to this compound to understand its oxidation and degradation mechanisms, which are relevant to its stability and potential applications as an antioxidant. The presence of the phenol group would likely influence the reaction pathways compared to unsubstituted piperidine.
The table below summarizes common computational parameters and methods used in the study of reaction mechanisms for compounds containing phenol and piperidine functionalities.
| Parameter/Method | Description | Typical Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method used to investigate the electronic structure of many-body systems. Functionals like B3LYP and M06-2X are commonly used. | Geometry optimization, transition state search, calculation of thermodynamic properties. | jcsp.org.pkmaxapress.comacs.org |
| Basis Sets | Sets of mathematical functions used to represent the electronic wave function. Examples include 6-311++G(d,p) and aug-cc-pVTZ. | Ensures the accuracy of the calculated electronic structure and energies. | jcsp.org.pkacs.org |
| Transition State Theory (TST) | A theory that describes the rates of elementary chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes. | Calculation of reaction rate constants. | acs.org |
| Solvation Models (e.g., PCM) | Methods to account for the effects of a solvent on the properties of a molecule. The Polarizable Continuum Model (PCM) is a widely used example. | Simulating reactions in solution to provide more realistic energetic data. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding in molecules. | Identifying nucleophilic and electrophilic centers and understanding charge transfer during a reaction. | maxapress.com |
Development of Novel Computational Methodologies for this compound Systems
The development of novel computational methodologies for systems like this compound is often driven by the need to predict specific properties or activities, such as biological efficacy or material performance. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example of such a methodology. researchgate.netnih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov For phenolic compounds and derivatives containing piperidine, QSAR models have been developed to predict various activities, including antioxidant and antimicrobial properties. nih.govfrontiersin.org These models are built using a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.net
The development of a QSAR model for a series of this compound derivatives would involve the following steps:
Data Collection: Gathering experimental data for a specific activity (e.g., antioxidant capacity) for a series of related compounds.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound using computational software. These can include constitutional, topological, physicochemical, and quantum-chemical descriptors. nih.govfrontiersin.org
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net
Validation: Rigorously validating the model to ensure its predictive power and robustness. nih.gov
The table below outlines the key components involved in the development of QSAR models for phenolic and piperidine-containing compounds.
| Component | Description | Examples | Reference |
|---|---|---|---|
| Molecular Descriptors | Numerical values that describe the properties of a molecule. | Lipophilicity (logP), Molar Refractivity, Dipole Moment, HOMO/LUMO energies, Topological Polar Surface Area (TPSA). | researchgate.netfrontiersin.org |
| Statistical Methods | Algorithms used to create the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Support Vector Machines (SVM), Partial Least Squares (PLS), Discriminant Analysis. | researchgate.netnih.gov |
| Validation Techniques | Methods to assess the reliability and predictive ability of the QSAR model. | Internal validation (leave-one-out cross-validation, y-randomization), External validation (using a test set). | nih.gov |
| Software | Computational tools used for descriptor calculation and model building. | Gaussian, ADF, SPSS, Python (RDKit). | nih.govfrontiersin.org |
These novel computational methodologies, particularly QSAR, enable the in silico screening of virtual libraries of this compound derivatives, guiding the synthesis of new compounds with potentially enhanced activities and reducing the reliance on extensive experimental testing. nih.gov
Derivatization and Functionalization of P Piperidinophenol
Strategies for Selective Chemical Modification of p-Piperidinophenol
Selective modification of this compound is achievable at three main sites: the phenolic hydroxyl group (O-alkylation, O-acylation), the piperidine (B6355638) nitrogen (N-alkylation, N-acylation), and the aromatic ring (electrophilic substitution). The choice of strategy depends on the desired final product and the relative reactivity of these functional groups under different reaction conditions.
O-Alkylation and O-Acylation: The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with electrophiles like alkyl halides or acyl chlorides. For instance, O-alkylation with 1,3-dibromopropane (B121459) can be achieved using potassium carbonate (K₂CO₃) as a base in acetonitrile. nih.gov This strategy is often a key step in the synthesis of more complex molecules where the phenol (B47542) group needs to be linked to another moiety via an ether linkage. nih.gov Williamson ether synthesis, reacting the phenol with reagents like epibromohydrin (B142927) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), is a common method to form alkyl aryl ethers. acs.org
N-Acylation and N-Alkylation: The secondary amine of the piperidine ring is nucleophilic and can be targeted for acylation or alkylation. N-acylation is often performed using acyl chlorides or by coupling with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.govucanr.edu This creates an amide bond, which can be useful for attaching various side chains. nih.govucanr.edu N-alkylation can be achieved through reactions like reductive amination or nucleophilic substitution with alkyl halides. mdpi.com Protecting the phenolic hydroxyl group first, for example as a benzyl (B1604629) ether, can prevent competing O-alkylation. nih.gov One approach to achieve selective N-alkylation over O-alkylation involves a two-step process of imination followed by reduction. researchgate.net
Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl and piperidino groups. byjus.combyjus.com Both groups are ortho-, para-directing. byjus.combyjus.com Since the para position is already substituted, incoming electrophiles are directed to the positions ortho to the hydroxyl and piperidino groups. Reactions like nitration (using nitric acid) and halogenation (using bromine water) can introduce substituents onto the aromatic ring. byjus.com Due to the high activation from the hydroxyl group, halogenation can often proceed without a Lewis acid catalyst. byjus.com
Table 1: Selective Modification Reactions of this compound
| Reaction Type | Target Site | Reagents & Conditions | Product Type |
|---|---|---|---|
| O-Alkylation | Phenolic -OH | Alkyl halide (e.g., 1,3-dibromopropane), Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) nih.gov | Aryl ether |
| O-Alkylation | Phenolic -OH | Epibromohydrin, Base (e.g., NaH), Solvent (e.g., THF) acs.org | Alkyl aryl ether |
| N-Acylation | Piperidine -NH | Carboxylic acid, Coupling agent (e.g., EDCI) nih.govucanr.edu | N-acylpiperidine derivative |
| N-Alkylation | Piperidine -NH | Reductive amination or Alkyl halides mdpi.com | N-alkylpiperidine derivative |
| Halogenation | Aromatic Ring | Bromine water, Room temperature byjus.com | 2,6-Dibromo-4-(piperidin-1-yl)phenol |
| Nitration | Aromatic Ring | Dilute Nitric Acid, Low temperature byjus.com | 2-Nitro-4-(piperidin-1-yl)phenol |
Synthesis of Complex this compound Conjugates
Conjugation is the process of linking a molecule like this compound to another, often larger, molecule such as a peptide, a polymer, or a drug. This strategy aims to combine the properties of both entities, for instance, using the this compound moiety as a linker or a pharmacophore.
Antibody-Drug Conjugates (ADCs): In the field of targeted cancer therapy, ADCs combine the specificity of an antibody with the cytotoxicity of a potent drug. nih.gov While this compound itself is not a standard payload, its derivatives can be incorporated into linkers that connect the drug to the antibody. nih.govpharmaron.com The synthesis involves generating the linker-drug component and then conjugating it to the antibody, often through reactions with specific amino acid residues like lysine (B10760008) or cysteine. nih.govrsc.org Site-specific conjugation methods, which may involve genetically encoding unnatural amino acids, allow for the creation of homogeneous ADCs with precise control over the drug-to-antibody ratio. nih.gov
Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides as targeting agents to deliver drugs to specific cells or tissues. mdpi.com PDCs offer advantages like smaller size and better tissue penetration compared to antibodies. mdpi.com Derivatives of this compound can be integrated into the structure of these conjugates. For example, a derivative could be part of a linker that is cleaved by enzymes present at the target site, releasing the active drug. mdpi.com
Other Conjugates: The versatile reactivity of this compound allows for its conjugation to a wide range of molecules. For example, it can be linked to polyethylene (B3416737) glycol (PEG) to create PEG-lipid conjugates for use in drug delivery systems. rsc.org These systems can be designed to be stimuli-responsive, releasing their payload in specific environments, such as the reactive oxygen species (ROS)-rich microenvironment of a tumor. rsc.org
Formation of this compound-Based Polymers and Oligomers
The bifunctional nature of this compound (containing both a phenol and a secondary amine) makes it a suitable monomer for the synthesis of polymers and oligomers. These materials can possess interesting thermal and electronic properties.
Enzymatic Polymerization: Oxidative polymerization of phenols can be catalyzed by enzymes like horseradish peroxidase (HRP) or laccase. h-its.orgmdpi.com These enzymes can catalyze the oxidation of phenols to generate phenoxy radicals, which then couple to form polymers. mdpi.com The polymerization of various phenol derivatives, such as p-phenylphenol and p-cresol, has been successfully demonstrated in aqueous solutions or biphasic systems. h-its.orgnih.gov This method offers a green and sustainable route to producing polyphenols. h-its.org Laccases, in particular, catalyze the single-electron oxidation of phenols, leading to the formation of oligomeric or polymeric products through radical-mediated coupling. mdpi.com
Synthetic Oligomers: Oligomers, which are short-chain polymers, can be synthesized from this compound derivatives. These are often created for specific applications in materials science, such as organic photovoltaics. mdpi.com For instance, novel donor-acceptor-donor (D-A-D) π-extended oligomers have been synthesized where end-capping moieties are coupled to a central core. mdpi.com Although not directly using this compound, the synthetic strategies, such as Suzuki or Stille coupling reactions, are applicable to appropriately functionalized this compound derivatives. mdpi.com Another approach involves using bifunctional building blocks in a stepwise manner to create oligomers with a defined sequence, where information is encoded in the side chains, such as phenol groups. nih.gov
Table 2: Polymerization Methods Involving Phenolic Monomers
| Polymerization Type | Catalyst/Method | Monomer Example | Resulting Polymer/Oligomer |
|---|---|---|---|
| Enzymatic Oxidative Polymerization | Horseradish Peroxidase (HRP) | p-Phenylphenol, Phenol h-its.org | Polyphenols |
| Enzymatic Oxidative Polymerization | Laccase | Dihydroquercetin (a polyphenol) mdpi.com | Polymeric products via radical coupling |
| Synthetic Oligomer Synthesis | Palladium-catalyzed coupling (e.g., Suzuki) | Functionalized end-caps and cores mdpi.com | Donor-Acceptor-Donor (D-A-D) π-extended oligomers |
| Covalent Template-Directed Synthesis | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-alkyne bifunctional monomers with phenol side chains nih.gov | Sequence-controlled triazole oligomers |
Regioselectivity and Stereoselectivity in this compound Derivatization
Regioselectivity: Regioselectivity refers to the preference for a reaction to occur at one position over another. khanacademy.org In the derivatization of this compound, the primary regioselective choice is between reaction at the oxygen of the phenol, the nitrogen of the piperidine, or the carbon atoms of the aromatic ring.
N- vs. O-Alkylation: The competition between N- and O-alkylation is a classic example of regioselectivity. The outcome can be controlled by the reaction conditions. The phenoxide, formed under basic conditions, is a "hard" nucleophile and reacts favorably with "hard" electrophiles. The piperidine nitrogen is a "softer" nucleophile. By carefully choosing the base, solvent, and electrophile, one can favor one site over the other. For example, direct alkylation of 4-hydroxythalidomide (a complex phenol) can lead to competing N-alkylation. scholaris.ca Protecting one group while reacting the other is a common strategy to ensure regioselectivity. researchgate.net
Electrophilic Aromatic Substitution: As mentioned in section 6.1, the hydroxyl and piperidino groups are strongly activating ortho-, para-directors. byjus.comwikipedia.org Since the para-position is blocked, electrophilic attack will occur at the ortho-positions (C2 and C6) relative to the hydroxyl group. The directing effect of these two groups reinforces substitution at these positions, leading to high regioselectivity. byjus.com
Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. msu.edunumberanalytics.com this compound itself is achiral. Stereoselectivity becomes relevant when a reaction introduces a new stereogenic center into a derivative of this compound, or when the this compound moiety is attached to a chiral molecule.
Creation of New Stereocenters: If a derivative of this compound undergoes a reaction that creates a new chiral center, the reaction can be either non-selective (producing a racemic mixture) or stereoselective (producing an excess of one stereoisomer). msu.edu For example, if an aldehyde group were attached to the this compound scaffold, its reaction with a nucleophile could create a chiral alcohol. The use of chiral reagents, catalysts, or auxiliaries can induce stereoselectivity, favoring the formation of one enantiomer or diastereomer. durgapurgovtcollege.ac.in
Influence of Existing Chirality: When this compound is conjugated to a chiral molecule, such as an amino acid or a peptide, the existing stereocenters can influence the outcome of subsequent reactions on the this compound part of the conjugate. This is known as diastereoselectivity, where one diastereomer is formed in preference to another due to steric or electronic effects imposed by the chiral auxiliary. msu.edu
Catalytic Applications of P Piperidinophenol and Its Derivatives
p-Piperidinophenol as an Organic Catalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside metal and enzyme catalysis. This compound is a potential bifunctional organocatalyst, where the acidic phenol (B47542) group and the basic piperidine (B6355638) moiety can work in synergy.
While specific studies demonstrating the use of this compound as a bifunctional organocatalyst are not extensively documented, its structure embodies the principles of this catalytic strategy. Bifunctional organocatalysts possess both a Lewis/Brønsted acid site and a Lewis/Brønsted base site within the same molecule, allowing for the simultaneous activation of both an electrophile and a nucleophile. nih.govbeilstein-journals.org
In this compound, the phenolic hydroxyl group can act as a hydrogen-bond donor, activating electrophilic substrates (e.g., aldehydes, ketones, or imines) and stabilizing charged intermediates. researchgate.net Concurrently, the tertiary amine of the piperidine ring can function as a Brønsted base to deprotonate a pro-nucleophile or as a nucleophilic catalyst to activate carbonyl compounds. nih.govbeilstein-journals.orgacs.org This dual activation model is known to lower the energy barrier of reactions and control the stereochemistry of the products. nih.gov For instance, in reactions like the Michael addition, the phenol could activate an α,β-unsaturated carbonyl compound while the piperidine amine activates the nucleophile. mdpi.com
The piperidine moiety is crucial for the potential nucleophilic catalytic activity of this compound. As a secondary amine, piperidine is widely used in enamine catalysis, a cornerstone of organocatalysis. makingmolecules.com The catalytic cycle typically begins with the nucleophilic attack of the piperidine nitrogen on a carbonyl carbon of a ketone or aldehyde. acs.orgmsu.edulibretexts.org This is followed by dehydration to form a key intermediate: an iminium ion , which then deprotonates at an adjacent carbon to yield a highly nucleophilic enamine . makingmolecules.comacs.org
This enamine is more reactive than the corresponding enol or enol ether, allowing it to readily attack electrophiles. makingmolecules.com After the bond-forming step, the resulting iminium intermediate is hydrolyzed, regenerating the piperidine catalyst and releasing the final product. makingmolecules.comacs.org The entire process, including the formation of the iminium ion and the subsequent enolate attack, defines the catalytic pathway. acs.org The ability of the piperidine ring to form these reactive intermediates is fundamental to its role in many classic organic transformations, suggesting a primary mechanism by which this compound could function as an organocatalyst.
Organocatalysis Mediated by this compound
Metal Complexes and Ligands Derived from this compound in Catalysis
The nitrogen and oxygen atoms in this compound make it an effective ligand for coordinating with various metal centers. The resulting metal complexes can serve as powerful catalysts in both homogeneous and heterogeneous systems.
In homogeneous catalysis, catalysts and reactants exist in the same phase, which often allows for high activity and selectivity under mild conditions. While this compound itself is mentioned as a potential ligand for isomerizing allyl alcohols, more detailed research has focused on its derivatives. acs.org
A notable example involves a Mannich base derivative, N-(4-hydroxy-3-((piperidin-1-yl)methyl)phenyl)acetamide (HL) , which has been used to synthesize copper(II) and iron(III) complexes. researchgate.net These complexes serve as functional models for catechol oxidase, an enzyme that catalyzes the oxidation of catechols to quinones. researchgate.nettandfonline.com The catalytic performance of these complexes in oxidizing 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ) has been evaluated, demonstrating their potential in biomimetic oxidation reactions. researchgate.net The turnover numbers (kcat), which indicate the catalytic efficiency, are summarized in the table below.
| Complex | Turnover Number (kcat, h-1) | Reference |
|---|---|---|
| [Cu(L)Cl(H2O)2] | 16.58 | researchgate.net |
| [Cu(L)(NCS)] | 20.65 | researchgate.net |
| [Fe(L)Cl2(H2O)]·H2O | 26.79 | researchgate.net |
| [Fe(L)(NCS)2]·3H2O | 32.42 | researchgate.net |
Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, recyclability, and improved stability. acs.org While specific examples of this compound immobilized on solid supports are not widely reported, the functional groups it contains—a phenol and a secondary amine—are commonly used for catalyst heterogenization.
Common strategies for immobilization include:
Covalent Anchoring: The phenol or piperidine moiety can be covalently bonded to functionalized solid supports like silica, alumina, or polymers such as polystyrene. nih.govmdpi.com For instance, amine-functionalized zeolites have been used to immobilize platinum and palladium nanoparticles, creating highly active and reusable catalysts for hydrogenation and Heck reactions. acs.orgacs.org Similarly, phenolic groups can be used to anchor ruthenium-based metathesis catalysts to metal-organic frameworks (MOFs). mdpi.com
Adsorption and Encapsulation: The catalyst can be physically adsorbed onto the surface of a support material or entrapped within its pores. u-bordeaux.frrug.nl Carbon-based materials, with their high surface area and tunable surface chemistry, are excellent supports for this purpose. mdpi.com
By immobilizing a this compound-based catalyst, it would be possible to combine its intrinsic catalytic activity with the practical benefits of a heterogeneous system, making it suitable for industrial-scale processes and continuous-flow reactors. mdpi.comsioc-journal.cn
Homogeneous Catalysis Applications of this compound Complexes
Photocatalysis and Electrocatalysis Involving this compound Derivatives
Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions, often providing green and sustainable alternatives to traditional methods. The phenol and amine functionalities in this compound derivatives make them potential candidates for these advanced catalytic applications.
Photocatalysis: Phenol derivatives can participate in photocatalytic reactions, such as degradation of pollutants or synthetic transformations. mdpi.comchemrxiv.org For example, the photocatalytic upcycling of polystyrene waste into phenol derivatives has been achieved using an organic photocatalyst under ambient conditions. nih.gov In some cases, phenol derivatives can even engage in photocatalyst-free reactions, where an electron donor-acceptor (EDA) complex formed in situ absorbs visible light to initiate the reaction. acs.org The presence of the electron-rich amine and the photo-active phenol ring in this compound suggests its derivatives could be designed for similar light-driven applications.
Electrocatalysis: The electrochemical oxidation of amines is a well-established method for generating reactive intermediates for synthesis. beilstein-journals.orgacs.org Amine derivatives can be electrochemically oxidized to form imines or other functional groups. acs.orgnsf.gov For instance, the anaerobic electrocatalytic oxidation of benzylic amines can be achieved using redox mediators, which prevent electrode fouling and lower the required potential. nih.gov Given that both the piperidine and phenol groups are electrochemically active, derivatives of this compound could be developed as mediators or substrates in electrocatalytic systems for targeted chemical synthesis.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the reaction engineering and catalyst optimization of processes mediated by this compound or its derivatives used as catalysts. The existing research on this compound and related compounds primarily focuses on their synthesis and biological activity, rather than their application as catalysts in chemical processes that would necessitate reaction engineering and optimization studies.
Therefore, the requested article section "7.4. Reaction Engineering and Catalyst Optimization in this compound Mediated Processes" cannot be generated with scientifically accurate and verifiable information at this time.
Role of P Piperidinophenol in Precursor Chemistry
p-Piperidinophenol as a Building Block in Complex Chemical Synthesis
The utility of this compound and its core structure, the hydroxyphenyl-piperidine moiety, lies in its role as a versatile scaffold for creating more complex molecules, particularly in the realm of pharmaceuticals. The piperidine (B6355638) ring is a prevalent feature in many commercial drugs, making its derivatives ideal building blocks for medicinal chemistry. The 4-hydroxyphenylpiperidine framework is specifically recognized as an important class of compounds, with certain derivatives exhibiting significant biological activity, such as opioid antagonism. The ability to modify both the piperidine nitrogen and the phenolic hydroxyl group allows chemists to systematically alter the properties of the resulting molecules.
The this compound framework is integral to the synthesis of key intermediates for pharmacologically active agents. These intermediates are compounds formed during the process of creating an active pharmaceutical ingredient (API).
Another prominent application is in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) used in the management of osteoporosis and the prevention of invasive breast cancer. The chemical structure of Raloxifene, [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)eth-oxy] phenyl}methanone hydrochloride, features a key ether linkage with a piperidine moiety. This part of the molecule is constructed from precursors that combine the piperidine and phenol (B47542) functionalities. An improved, one-pot synthesis method for Raloxifene has been developed using accessible starting materials, highlighting the importance of optimizing synthetic routes for industrial-scale production. The process involves the reaction of 4-[2-(piperidinyl) ethoxy] benzoic acid hydrochloride to form an acyl chloride, which is then used in a Friedel-Crafts acylation step.
| Precursor/Intermediate Class | Target Compound Class | Key Synthetic Application | Reference |
|---|---|---|---|
| Hydroxyphenyl-piperidines | Opioid Antagonists | Serves as the core nucleus for antagonists like LY255582 and LY246736. | |
| Piperidinyl-ethoxy-benzoyl chloride | Selective Estrogen Receptor Modulators (SERMs) | Key intermediate in the Friedel-Crafts acylation step for Raloxifene synthesis. | |
| 4-(Piperidin-1-ylmethyl)phenol | Various Biologically Active Compounds | A versatile intermediate for synthesizing compounds targeting neurological and infectious diseases. |
Organic electronics is a field of materials science focused on the design and application of carbon-based molecules or polymers with desirable electronic properties. These materials form the basis of technologies like organic light-emitting diodes (OLEDs), organic solar cells, and flexible transistors, offering potential advantages in cost and flexibility over traditional inorganic semiconductors. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used.
While the reactive functional groups on compounds like this compound suggest potential for use in creating new polymers and materials, specific research detailing the synthesis of organic electronic materials directly from this compound as a primary precursor is not extensively documented in the reviewed literature. The development of new organic semiconductors often involves creating extended π-conjugated systems, and materials are typically classified as p-type (hole-transporting) or n-type (electron-transporting). A related compound, 4-(Piperidin-1-ylmethyl)phenol, has been noted for its potential in developing polymers, but this remains an area for further exploration.
Synthesis of Advanced Chemical Intermediates from this compound
Transformation Pathways from this compound Precursors to Target Compounds
The conversion of precursors based on the this compound scaffold into more complex target molecules involves specific and controlled chemical reactions. These transformation pathways are designed to build the final molecular architecture step-by-step.
In the synthesis of the opioid antagonist intermediate, trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, the transformation pathway begins with 1,3-dimethyl-4-piperidinone. A key sequence involves the selective dehydration of an arylpiperidinol intermediate to form a tetrahydropyridine. This is followed by a regio- and stereospecific alkylation of a metalloenamine derivative to install the methyl groups in the desired trans configuration. The final steps involve deprotection of the nitrogen and oxygen functional groups to yield the target intermediate.
Supramolecular Chemistry Involving P Piperidinophenol
Host-Guest Chemistry with p-Piperidinophenol as a Component
Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, held together by non-covalent forces. scirp.orglibretexts.org This principle relies on molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. scirp.orguu.se Macrocyclic compounds like cyclodextrins and calixarenes are common hosts. libretexts.org However, no studies were found that identify this compound as either a host or a guest in such a system. The design of host-guest systems is a deliberate process, often aimed at applications in sensing, catalysis, or drug delivery, but this compound has not been featured in published research in this capacity. mdpi.com
Self-Assembly Processes and Molecular Recognition in this compound Systems
Self-assembly is the spontaneous organization of individual molecules into ordered structures, a process fundamental to both biological systems and materials science. nankai.edu.cnnews-medical.net This process is directed by specific molecular interactions and recognition events. nankai.edu.cn While the functional groups of this compound—a hydroxyl group and a piperidine (B6355638) ring—suggest potential for molecular recognition and self-assembly through hydrogen bonding, there is no available research that describes the specific self-assembly pathways or resulting structures for this compound. The study of how molecules selectively bind to each other is crucial for understanding these processes, but the molecular recognition capabilities of this compound remain unexplored in the scientific literature. stanford.educarellgroup.de
Non-Covalent Interactions in this compound Systems (e.g., hydrogen bonding, π-stacking)
Non-covalent interactions are the driving forces behind supramolecular assembly. nih.gov The structure of this compound, containing a phenol (B47542) group (a hydrogen bond donor and acceptor) and a piperidine ring (a hydrogen bond acceptor), as well as a phenyl ring (capable of π-π stacking), suggests it should participate in these interactions. Hydrogen bonds are crucial in forming predictable structural motifs, known as supramolecular synthons, which are foundational to crystal engineering. nih.gov The aromatic ring also allows for potential π-π stacking interactions, which are significant in the organization of aromatic molecules. rsc.orglibretexts.org While the principles of these interactions are well-understood and have been studied in countless other systems, specific experimental or computational data detailing the hydrogen bonding patterns or π-π stacking arrangements in this compound-containing crystals or assemblies could not be located. scirp.orgrsc.org
P Piperidinophenol in Advanced Materials Science Non Biological
Integration of p-Piperidinophenol into Functional Polymers and Composites
This compound is a key precursor in the synthesis of high-performance thermosetting polymers, particularly polybenzoxazines (PBz). wikipedia.orgresearchgate.net Benzoxazine (B1645224) monomers are formed through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. wikipedia.org The use of this compound as the phenolic component allows for the introduction of a piperidine (B6355638) moiety directly into the polymer backbone. Upon thermal curing, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network without the release of volatile byproducts, resulting in near-zero shrinkage. researchgate.nettechscience.com
The resulting polybenzoxazine resins exhibit a suite of exceptional properties, including high glass transition temperatures (Tg), excellent thermal stability, inherent flame retardancy, low water absorption, and superior dielectric properties. researchgate.nettechscience.com These characteristics make them suitable for demanding applications in the aerospace, automotive, and electronics industries. wikipedia.orgresearchgate.net
Functional polymer composites are created by incorporating fillers into a polymer matrix to enhance performance. nih.govui.ac.id Polybenzoxazines derived from this compound can serve as an advanced matrix for composites. The integration of reinforcing agents like glass fibers, carbon fibers, or nanoparticles into this matrix can produce materials with superior mechanical strength and stiffness, tailored for structural components. researchgate.netresearchgate.net
| Property | Typical Value for Polybenzoxazines | Significance in Functional Polymers |
| Glass Transition Temp. (Tg) | 140 - 250 °C or higher wikipedia.org | Defines the upper-temperature limit for structural applications. |
| Curing Shrinkage | Near-zero techscience.com | Ensures high dimensional stability in final composite parts. |
| Water Absorption | Low researchgate.net | Provides excellent performance in humid or corrosive environments. |
| Dielectric Constant | Low techscience.com | Ideal for electronic substrates and insulation materials. |
| Char Yield | High techscience.com | Contributes to excellent flame retardancy and fire safety. |
| Chemical Resistance | Excellent wikipedia.org | Suitable for use in harsh chemical environments. |
Applications of this compound Derivatives in Organic Electronics and Optoelectronic Devices
Derivatives of this compound have shown potential in the field of organic electronics and optoelectronics, where molecular structure dictates electrical and optical properties. rsc.orgeurjchem.com The piperidine group in this compound can act as an effective electron-donating group. In donor-π-acceptor (D-π-A) molecular architectures, which are fundamental to many organic electronic materials, the integration of strong donor groups is crucial for tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and for narrowing the energy gap. mdpi.com This tunability is essential for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
A specific application is found in the synthesis of chromogenic materials. For instance, this compound is used to synthesize fluoran (B1223164) derivatives, such as 3-morpholino-7-piperidinofluoran. This compound functions as a color-forming material in pressure-sensitive and heat-sensitive recording papers. The application of pressure or heat triggers a chemical reaction that induces a change in the molecule's electronic structure, resulting in color development. This represents a form of optoelectronic functionality, where an external stimulus leads to a change in the material's optical properties. The development of such materials is key for novel data recording and display technologies.
| Device/Application | Role of this compound Derivative | Key Property |
| Organic Electronics | As a precursor for electron-donating moieties. | Tuning of HOMO/LUMO energy levels. mdpi.com |
| Optoelectronic Devices | Building block for chromogenic molecules. | Stimuli-responsive color change. |
| Pressure-Sensitive Paper | Synthesis of fluoran-based color formers. | High color density upon development. |
| Heat-Sensitive Paper | Synthesis of thermally activated dyes. | Sublimation resistance and water resistance. |
Nanomaterials and Thin Films Containing this compound Derivatives
The advantageous properties of polymers derived from this compound, such as polybenzoxazines, extend to their use in nanomaterials and thin films. researchgate.net Thin film technology involves applying material layers, often only nanometers to micrometers thick, to a substrate to modify its surface properties. numberanalytics.commdpi.comkorvustech.comalicat.combeneq.com Polybenzoxazine coatings, which can be formulated from this compound, are applied as thin films to provide corrosion protection, chemical resistance, and thermal insulation on various substrates, including metals. mdpi.com
In the realm of nanomaterials, this compound-based polymers serve as excellent matrix materials for polymer nanocomposites. nih.govresearchgate.netmdpi.com By dispersing nanoscale fillers such as carbon nanotubes, graphene, or inorganic nanoparticles (e.g., silica, clay) within the polybenzoxazine matrix, it is possible to create materials with significantly enhanced properties. informaticsjournals.co.inmdpi.com For example, the addition of nanoparticles can improve the mechanical strength, thermal conductivity, and barrier properties of the resulting composite material far beyond what the polymer alone can offer. researchgate.net The synthesis of these nanocomposites allows for the development of lightweight, high-strength materials for advanced engineering applications. scirp.org
Development of Novel Materials with Tunable Properties Derived from this compound
A key theme in modern materials science is the ability to tune material properties for specific applications. uh.edursc.orgkit.edu The molecular design flexibility of monomers like this compound is central to achieving this goal. In polybenzoxazine synthesis, the properties of the final thermoset are directly influenced by the chemical structures of the starting phenol and amine. wikipedia.orgresearchgate.net
By selecting this compound as the phenolic component, a specific heterocyclic structure is introduced into the polymer network. This choice influences critical performance characteristics such as the glass transition temperature (Tg), crosslink density, thermal stability, and surface energy of the cured resin. techscience.com Furthermore, benzoxazine monomers can be copolymerized with other resins, such as epoxies or polyurethanes, to create hybrid polymer networks with a finely tuned balance of properties. wikipedia.org This strategy allows for the creation of materials that are precisely engineered for applications ranging from high-temperature adhesives to advanced electronic substrates. The inherent versatility of the benzoxazine chemistry platform, enabled by precursors like this compound, facilitates the rational design of novel materials with custom-tailored performance profiles. chemicalpapers.com
| Structural Modification (using this compound as a base) | Tunable Property | Resulting Application Benefit |
| Choice of Amine in Benzoxazine Synthesis | Crosslink Density, Tg techscience.com | Optimization of thermal and mechanical performance. |
| Copolymerization with Epoxy Resins | Toughness, Adhesion wikipedia.org | Improved durability for structural adhesives and composites. |
| Derivatization into Fluoran Structures | Electronic Energy Gap | Control over color and optoelectronic response. |
| Integration of Functional Fillers (Nanocomposites) | Mechanical Strength, Conductivity researchgate.net | Creation of lightweight, high-strength, or conductive materials. |
Table of Mentioned Chemical Compounds
| Compound Name |
| 3-morpholino-7-piperidinofluoran |
| Carbon Nanotubes |
| Epoxy |
| Formaldehyde |
| Graphene |
| This compound |
| Polybenzoxazine |
| Polyurethane |
| Silica |
Future Research Directions and Emerging Paradigms in P Piperidinophenol Chemistry
Interdisciplinary Approaches to p-Piperidinophenol Research
The inherent structural duality of this compound, featuring both a phenolic hydroxyl group and a piperidine (B6355638) ring, makes it a prime candidate for investigation across multiple scientific fields. Emerging research paradigms emphasize a move away from siloed studies towards integrated, interdisciplinary projects that leverage insights from medicinal chemistry, materials science, and chemical biology.
Medicinal and Chemical Biology: The piperidine and phenol (B47542) moieties are prevalent scaffolds in pharmacologically active compounds. sigmaaldrich.com Interdisciplinary research at the nexus of organic synthesis and biology focuses on designing and characterizing this compound derivatives. ku.eduebsco.com Such work aims to understand the interactions of these small molecules with biological targets like receptors and enzymes. ku.edu The field of chemical biology, for instance, utilizes chemical tools to investigate and manipulate biological systems, and derivatives of this compound could serve as parent structures for developing such tools. rsc.org Research in this area often involves exploring how structural modifications to the this compound backbone influence biological activity, a key aspect of medicinal chemistry. frontiersin.org
Materials Science: The application of organic compounds in materials science is a rapidly growing field. ktu.lt this compound and its analogues, such as m-N-piperidinophenol, have been used in the synthesis of fluorescent dyes like coumarins. bohrium.com This positions the compound as a valuable precursor for creating novel photophysically active materials. bohrium.com Collaborative efforts between organic chemists and materials scientists could lead to the development of advanced materials, including sensors and optoelectronic devices, by incorporating the this compound unit into larger polymeric or composite structures. ktu.ltaimspress.com The investigation into sinter-resistant catalysts also highlights the importance of interactions between organic components and supports, a principle applicable to materials containing this compound. rsc.org
Supramolecular Chemistry: This field investigates chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and pi-pi interactions. wikipedia.orgrsc.org this compound is well-suited for supramolecular chemistry due to its hydrogen bond donor (phenol) and acceptor (piperidine nitrogen) capabilities. rsc.org Interdisciplinary studies could explore its use in creating self-assembling systems, molecular recognition platforms, and host-guest complexes, drawing inspiration from biological systems. wikipedia.orgcsic.es
Table 1: Interdisciplinary Research Applications of this compound
| Research Field | Role of this compound | Key Structural Features Utilized | Potential Outcomes |
| Medicinal Chemistry | Core scaffold for new derivatives. frontiersin.org | Piperidine ring, Phenolic hydroxyl group. | Development of new chemical entities for biological investigation. ku.eduebsco.com |
| Materials Science | Precursor for functional dyes and polymers. bohrium.com | Aromatic ring, Reactive functional groups. | Creation of novel fluorescent sensors and advanced materials. ktu.ltbohrium.com |
| Chemical Biology | Parent structure for molecular probes. rsc.org | Modifiable scaffold. | Tools to study complex biological processes. rsc.org |
| Supramolecular Chemistry | Building block for self-assembling systems. wikipedia.org | Hydrogen bond donor/acceptor sites. | Development of molecular cages, receptors, and sensors. csic.es |
Advanced Methodological Development for this compound Studies
The detailed characterization and study of this compound and its reaction products necessitate the use of advanced analytical techniques. Future methodological developments will focus on enhancing sensitivity, specificity, and the ability to perform in-situ analysis.
Chromatographic and Spectrometric Techniques: High-Performance Liquid Chromatography (HPLC) remains a fundamental tool for the separation and quantification of phenolic compounds. mdpi.comjfda-online.com However, modern research increasingly relies on the coupling of chromatography with mass spectrometry (MS). longdom.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS) offer high sensitivity and specificity for identifying and quantifying compounds in complex mixtures. mdpi.commdpi.com For more volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful option, often used with a derivatization step to improve analytical performance. mdpi.com Advanced methods like Quadrupole Time-of-Flight (Q-TOF) LC-MS provide highly accurate mass measurements, which are crucial for confirming molecular composition and identifying unknown products or metabolites. americanpharmaceuticalreview.com
Spectroscopic and In-Situ Analysis: Beyond basic structural confirmation, advanced spectroscopic methods provide deeper insights. For instance, in catalysis research, specialized techniques like photoionization and photoelectron photoion coincidence spectroscopy are being developed to identify reactive intermediates in real-time. rsc.org While not yet applied directly to this compound, these methods represent the frontier of mechanistic studies and could be adapted to investigate its reactions. rsc.org The study of supramolecular systems involving this compound would also benefit from sophisticated titration analysis using NMR, UV-Vis, or fluorescence spectroscopy, combined with advanced data processing to determine binding constants and stoichiometries accurately. rsc.org
Computational Studies: Computational chemistry provides invaluable support for experimental work. Density Functional Theory (DFT) calculations, for example, can predict molecular geometries, reaction pathways, and spectroscopic properties. Such computational studies have been used to understand reaction mechanisms, such as the homolytic cleavage and radical recombination in reactions involving pyridinium (B92312) phenols. researchgate.net Future research will likely see a tighter integration of these computational models with experimental analysis to guide the synthesis of new derivatives and to interpret complex analytical data.
Table 2: Advanced Methodologies for the Study of this compound
| Methodology | Application | Advantages |
| HPLC / UV-Vis | Quantification and purity assessment. mdpi.comjfda-online.com | Robust, well-established, non-destructive. longdom.org |
| LC-MS / LC-MS/MS | Identification and quantification in complex mixtures. mdpi.commdpi.com | High sensitivity and specificity. longdom.org |
| Q-TOF LC-MS | Accurate mass determination and structural elucidation. americanpharmaceuticalreview.com | Confirms composition, identifies trace components. americanpharmaceuticalreview.com |
| GC-MS | Analysis of volatile derivatives. mdpi.com | Competitive performance for specific compound classes. mdpi.com |
| Computational Chemistry | Mechanistic investigation and property prediction. researchgate.net | Provides insights into reaction pathways and regioselectivity. researchgate.net |
| In-Situ Spectroscopy | Real-time monitoring of reactions. rsc.org | Enables detection of transient intermediates. rsc.org |
Potential for Novel Academic Applications of this compound in Chemical Sciences
The utility of this compound in academic research extends beyond its immediate properties, positioning it as a versatile component for constructing more complex molecular architectures.
As a Heterocyclic Building Block: In organic and medicinal chemistry, a "building block" is a chemical compound with reactive functional groups used for the modular synthesis of more complex molecules. wikipedia.orgboronmolecular.com this compound, as a functionalized heterocyclic compound, fits this description perfectly. sigmaaldrich.comlifechemicals.com Its phenol group can undergo O-alkylation or O-arylation, while the piperidine nitrogen can be functionalized, and the aromatic ring can participate in electrophilic substitution. This versatility allows chemists to use it as a starting material in the synthesis of diverse molecular scaffolds, particularly for creating libraries of compounds for drug discovery or materials science research. lifechemicals.comenamine.net
In Catalysis Research: The structure of this compound makes it a candidate for development into ligands for catalysis. The nitrogen atom of the piperidine ring and the oxygen of the phenol group can coordinate with metal centers, potentially forming stable and effective catalysts for various organic transformations. sciencepublishinggroup.com Research in catalysis is focused on developing new catalyst systems that can control reaction selectivity and efficiency, such as in C-H bond activation or olefin upgrading. anl.gov Derivatives of this compound could be synthesized and screened for catalytic activity in areas like organocatalysis, photocatalysis, or the synthesis of fine chemicals. lidsen.com
In Supramolecular and Sensor Chemistry: The ability of this compound to engage in specific non-covalent interactions makes it an attractive component for designing molecular sensors and receptors. wikipedia.org For example, a derivative of this compound could be designed to selectively bind to a specific ion or small molecule, with the binding event being signaled by a change in fluorescence or color. bohrium.com Research in this area focuses on molecular recognition, where synthetic receptors are developed for biologically relevant molecules like amino acids or anions. csic.es The hydrogen bonding capabilities and structural rigidity of the this compound framework provide a solid foundation for such academic pursuits. rsc.org
Table 3: Potential Academic Applications of this compound
| Application Area | Role of this compound | Enabling Feature | Research Goal |
| Organic Synthesis | Versatile chemical building block. wikipedia.orgboronmolecular.com | Multiple reactive sites (N, O, aromatic ring). | Modular construction of complex organic molecules. wikipedia.org |
| Catalysis | Ligand precursor for metal complexes. sciencepublishinggroup.com | N, O-donor atoms for metal coordination. | Development of novel catalysts for selective transformations. anl.govlidsen.com |
| Supramolecular Chemistry | Component for host-guest systems. wikipedia.org | Hydrogen bonding and pi-stacking capability. | Creation of synthetic receptors and self-assembling materials. csic.es |
| Sensor Development | Core structure for chemosensors. bohrium.com | Fluorogenic potential upon derivatization. | Design of selective sensors for anions or other analytes. bohrium.com |
Q & A
Q. What are the established synthetic pathways for p-Piperidinophenol, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic aromatic substitution, where piperidine reacts with a halogenated phenol derivative under controlled conditions. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst use (e.g., K₂CO₃). Yield optimization requires monitoring reaction kinetics using HPLC or GC-MS, with purity assessed via NMR and melting-point analysis. For reproducibility, protocols should specify inert atmospheres to prevent oxidation of intermediates .
Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?
Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for quantification due to its sensitivity (detection limits <1 ng/mL) and specificity. Structural confirmation relies on FTIR for functional groups and high-resolution NMR (e.g., ¹³C NMR) for stereochemical details. For biological matrices, solid-phase extraction (SPE) is recommended to reduce interference .
Q. How can existing literature on this compound be systematically reviewed to identify research gaps?
Methodological Answer: Use the PICO framework to structure literature searches:
- P (Population): Chemical systems involving phenolic derivatives.
- I (Intervention): Synthesis, functionalization, or biological testing of this compound.
- C (Comparison): Alternative synthetic routes or analogs (e.g., o-Piperidinophenol).
- O (Outcome): Yield, bioactivity, or stability metrics. Databases like SciFinder and PubMed should be filtered for peer-reviewed studies (2000–2025), excluding non-English or non-experimental reports. Tools like PRISMA flow diagrams can map inclusion/exclusion criteria .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Conflicting bioactivity data often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To address this:
- Standardize assays using OECD guidelines, including positive/negative controls.
- Replicate studies under identical conditions (e.g., pH 7.4, 37°C for in vitro tests).
- Apply meta-analysis to pooled data, weighting studies by sample size and methodological rigor (e.g., Cochrane Risk of Bias Tool).
- Use SAR (Structure-Activity Relationship) models to isolate substituent effects .
Q. What strategies mitigate interference from degradation products in stability studies of this compound?
Methodological Answer: Degradation pathways (e.g., hydrolysis, photolysis) can be mapped via accelerated stability testing (40°C/75% RH for 6 months). Mitigation strategies include:
- Analytical : Employ LC-QTOF-MS to distinguish parent compounds from degradation products.
- Formulation : Use antioxidants (e.g., BHT) or lyophilization to enhance shelf life.
- Environmental Controls : Store samples in amber vials under nitrogen. Data should be analyzed using Arrhenius plots to predict long-term stability .
Q. How can mechanistic studies elucidate the role of this compound in modulating enzyme activity?
Methodological Answer: Combine kinetic assays (e.g., Michaelis-Menten plots) with computational docking (AutoDock Vina) to identify binding sites. Validate findings via:
- Site-Directed Mutagenesis : Modify putative binding residues in the enzyme.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, Kd).
- Circular Dichroism : Confirm conformational changes in the enzyme. Controls must include solvent-only and known inhibitor comparisons .
Data Contradiction and Synthesis
Q. What criteria should guide the inclusion/exclusion of conflicting spectral data in structural characterization?
Methodological Answer: Adopt the following hierarchy for data reliability:
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in multi-lab studies of this compound?
Methodological Answer:
- Publish detailed protocols in repositories like Protocols.io , including raw data (e.g., NMR FID files).
- Use certified reference materials (CRMs) for calibration.
- Conduct inter-laboratory comparisons via ring trials, analyzing results with Bland-Altman plots.
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
